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Aimed at researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the cardiovascular outcomes associated with three major

classes of antidiabetic agents: SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4

inhibitors. This document summarizes key quantitative data from landmark clinical trials, details

the experimental protocols of these studies, and visually represents the proposed signaling

pathways through which these agents exert their cardiovascular effects.

The landscape of type 2 diabetes management has been revolutionized by the emergence of

new drug classes that not only improve glycemic control but also offer significant

cardiovascular benefits. This has led to a paradigm shift in treatment strategies, with a greater

emphasis on cardiovascular risk reduction. This guide will delve into the evidence from major

cardiovascular outcome trials (CVOTs) to provide a clear and objective comparison of these

agents.

Comparative Cardiovascular Outcomes: A Tabular
Summary
The following tables summarize the primary and key secondary cardiovascular outcomes from

pivotal clinical trials for SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors.
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Trial Drug
Primary
Endpoint
(MACE)

Hospitalizat
ion for
Heart
Failure
(HHF)

Cardiovasc
ular (CV)
Death

All-Cause
Mortality

EMPA-REG

OUTCOME
Empagliflozin

HR 0.86

(95% CI 0.74-

0.99); P=0.04

HR 0.65

(95% CI 0.50-

0.85);

P=0.002

HR 0.62

(95% CI 0.49-

0.77);

P<0.001

HR 0.68

(95% CI 0.57-

0.82);

P<0.001

DECLARE-

TIMI 58
Dapagliflozin

HR 0.93

(95% CI 0.84-

1.03); P=0.17

HR 0.73

(95% CI 0.61-

0.88);

P<0.001

HR 0.98

(95% CI 0.82-

1.17)

HR 0.93

(95% CI 0.82-

1.04)

GLP-1 Receptor Agonists

Trial Drug
Primary
Endpoint
(MACE)

Hospitalizat
ion for
Heart
Failure
(HHF)

Cardiovasc
ular (CV)
Death

All-Cause
Mortality

LEADER[1]

[2][3][4][5]
Liraglutide

HR 0.87

(95% CI 0.78-

0.97); P=0.01

HR 0.87

(95% CI 0.73-

1.05)

HR 0.78

(95% CI 0.66-

0.93);

P=0.007

HR 0.85

(95% CI 0.74-

0.97); P=0.02

SUSTAIN-

6[6][7][8][9]

[10]

Semaglutide

HR 0.74

(95% CI 0.58-

0.95); P=0.02

HR 0.97

(95% CI 0.71-

1.34)

HR 0.98

(95% CI 0.65-

1.48)

HR 0.94

(95% CI 0.68-

1.31)
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Trial Drug
Primary
Endpoint
(MACE)

Hospitalizat
ion for
Heart
Failure
(HHF)

Cardiovasc
ular (CV)
Death

All-Cause
Mortality

SAVOR-TIMI

53[11][12][13]

[14][15]

Saxagliptin

HR 1.00

(95% CI 0.89-

1.12); P=0.99

HR 1.27

(95% CI 1.07-

1.51);

P=0.007

HR 1.03

(95% CI 0.87-

1.22)

HR 1.05

(95% CI 0.91-

1.21)

TECOS[16]

[17][18]
Sitagliptin

HR 0.98

(95% CI 0.88-

1.09);

P<0.001 for

non-inferiority

HR 1.00

(95% CI 0.83-

1.20); P=0.98

HR 1.03

(95% CI 0.89-

1.19)

HR 1.01

(95% CI 0.90-

1.14)

Key Experimental Protocols
The cardiovascular outcome trials for these antidiabetic agents were large-scale, multicenter,

randomized, double-blind, placebo-controlled studies designed to assess cardiovascular safety

and efficacy.

SGLT2 Inhibitor Trials
EMPA-REG OUTCOME: This trial enrolled 7,020 patients with type 2 diabetes and

established atherosclerotic cardiovascular disease.[19][20][21][22] The primary composite

outcome was the first occurrence of cardiovascular death, non-fatal myocardial infarction

(MI), or non-fatal stroke (3P-MACE).[22]

DECLARE-TIMI 58: This was the largest SGLT2 inhibitor CVOT, enrolling 17,160 patients

with type 2 diabetes who had either established atherosclerotic cardiovascular disease or

multiple risk factors for it.[23][24][25][26][27] The trial had two co-primary efficacy endpoints:

MACE and a composite of cardiovascular death or hospitalization for heart failure.[23]
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LEADER: This trial randomized 9,340 patients with type 2 diabetes at high cardiovascular

risk to receive liraglutide or placebo.[3] The primary outcome was the first occurrence of 3P-

MACE.[4]

SUSTAIN-6: This pre-approval cardiovascular safety trial enrolled 3,297 patients with type 2

diabetes and high cardiovascular risk.[6][8] The primary composite outcome was the first

occurrence of 3P-MACE.[7]

DPP-4 Inhibitor Trials
SAVOR-TIMI 53: This trial evaluated the cardiovascular safety of saxagliptin in 16,492

patients with type 2 diabetes who had either a history of cardiovascular events or multiple

risk factors.[11][12][15] The primary endpoint was a composite of cardiovascular death, non-

fatal MI, or non-fatal ischemic stroke.

TECOS: This trial assessed the cardiovascular safety of sitagliptin in 14,671 patients with

type 2 diabetes and established cardiovascular disease.[16][28][18] The primary composite

cardiovascular outcome was the first occurrence of cardiovascular death, non-fatal MI, non-

fatal stroke, or hospitalization for unstable angina.[16]

Signaling Pathways and Mechanisms of
Cardiovascular Action
The cardiovascular benefits of SGLT2 inhibitors and GLP-1 receptor agonists are thought to

extend beyond their glucose-lowering effects and involve multiple signaling pathways. DPP-4

inhibitors, in contrast, have shown a neutral effect on atherosclerotic cardiovascular events.

SGLT2 Inhibitors: Proposed Cardioprotective Signaling
Pathways
SGLT2 inhibitors are believed to exert their cardiovascular benefits through a variety of

mechanisms, including hemodynamic, metabolic, and direct cardiac and vascular effects. One

of the key proposed pathways involves the activation of AMP-activated protein kinase (AMPK),

a central regulator of cellular energy metabolism.[29][30] Activation of AMPK can lead to the

suppression of pro-inflammatory pathways.[29] Additionally, SGLT2 inhibitors have been shown
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to modulate other inflammatory signaling cascades, including the NLRP3 inflammasome and

the NF-κB pathway.[29][31]
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SGLT2 Inhibitor Signaling Pathways

GLP-1 Receptor Agonists: Mechanisms of
Cardiovascular Protection
GLP-1 receptor agonists (GLP-1 RAs) have demonstrated robust cardiovascular benefits,

which are attributed to their pleiotropic effects on the cardiovascular system.[32] Their actions

are mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor found

in various tissues, including the heart and blood vessels.[33] Key signaling pathways include

the Gαs-mediated activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) and

subsequent activation of protein kinase A (PKA).[34] Another important pathway is the

activation of PI3K/Akt signaling.[34] In vascular smooth muscle cells, GLP-1 RAs can suppress

pro-proliferative pathways such as ERK1/2.[34]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38492622/
https://www.researchgate.net/publication/379034160_Targeting_Inflammatory_Signaling_Pathways_with_SGLT2_Inhibitors_Insights_into_Cardiovascular_Health_and_Cardiac_Cell_Improvement
https://www.benchchem.com/product/b12371118?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193264/
https://pubmed.ncbi.nlm.nih.gov/35659373/
https://www.researchgate.net/figure/Cell-Type-Specific-Signaling-Pathways-of-GLP-1-Receptor-Agonists-in-Cardiovascular_fig2_395861097
https://www.researchgate.net/figure/Cell-Type-Specific-Signaling-Pathways-of-GLP-1-Receptor-Agonists-in-Cardiovascular_fig2_395861097
https://www.researchgate.net/figure/Cell-Type-Specific-Signaling-Pathways-of-GLP-1-Receptor-Agonists-in-Cardiovascular_fig2_395861097
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GLP-1 Receptor
Agonists GLP-1 Receptor

Gαs -> AC -> cAMP -> PKA

PI3K/Akt Pathway

Inhibition of
ERK1/2 Pathway

Cardiovascular
Protection

Click to download full resolution via product page

GLP-1 Receptor Agonist Signaling

DPP-4 Inhibitors: Cardiovascular Signaling Pathways
DPP-4 inhibitors increase the levels of endogenous incretins, primarily GLP-1, by preventing

their degradation. Their cardiovascular effects are largely considered neutral, with some

studies raising concerns about an increased risk of heart failure. The proposed mechanisms

involve both GLP-1-dependent and independent pathways.[35] Besides GLP-1, DPP-4 has

other substrates that can influence the cardiovascular system, such as stromal cell-derived

factor-1α (SDF-1α) and B-type natriuretic peptide (BNP).[36] Potentiation of these substrates

can lead to complex downstream effects. For instance, increased SDF-1α can activate the

sympathetic nervous system, potentially stimulating β-adrenergic receptors and the CaMKII

pathway, which has been implicated in adverse cardiac remodeling.[37]
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Experimental Workflow: Cardiovascular Outcome
Trial
The general workflow for a typical cardiovascular outcome trial for a new antidiabetic agent is

outlined below.
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CVOT Experimental Workflow

In conclusion, SGLT2 inhibitors and GLP-1 receptor agonists have demonstrated significant

cardiovascular benefits in large-scale clinical trials, while DPP-4 inhibitors have shown a

neutral cardiovascular profile. The choice of antidiabetic agent should be individualized, taking

into account the patient's cardiovascular risk profile and the specific evidence base for each

drug class. Further research is ongoing to fully elucidate the mechanisms underlying the
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cardiovascular effects of these agents and to explore their potential in broader patient

populations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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